![molecular formula C11H14ClN3 B1520972 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1170134-78-7](/img/structure/B1520972.png)
1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride
Vue d'ensemble
Description
Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are often synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
Hydrazine-coupled pyrazoles were successfully synthesized . The synthesis of similar compounds often involves reactions with various reagents under controlled conditions .
Molecular Structure Analysis
The molecular structure of pyrazole compounds is typically verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .
Chemical Reactions Analysis
Pyrazole compounds undergo various chemical reactions during their synthesis . The exact reactions would depend on the specific compound and the reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: Antileishmanial and Antimalarial Activities
This compound has been studied for its potential in treating tropical diseases such as leishmaniasis and malaria. Research indicates that derivatives of this compound exhibit significant activity against Leishmania aethiopica and Plasmodium berghei, which are the pathogens responsible for these diseases . The compound’s efficacy surpasses that of standard drugs, making it a promising candidate for further drug development.
Agriculture: Pest Control and Plant Protection
While specific data on the use of this compound in agriculture is not readily available, pyrazole derivatives are commonly explored for their pesticidal properties. They may serve as a basis for developing new agrochemicals to protect crops from pests and diseases .
Material Science: Synthesis of Novel Polymers
Compounds like 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride can be used as monomers or cross-linking agents in the synthesis of novel polymers. These polymers could have unique properties suitable for high-performance materials in various industries .
Environmental Science: Analytical Methods for Pollutant Detection
Pyrazole derivatives are often used in environmental science as analytical reagents. They can be part of sensors and assays designed to detect environmental pollutants and monitor ecological health .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound could be used to study enzyme interactions due to its structural similarity to known biochemical moieties. It may act as an inhibitor or activator in enzymatic assays, helping to elucidate metabolic pathways .
Pharmacology: Neurological Research
Derivatives of pyrazole are known to impact neurological pathways and can be used in the study of neurodegenerative diseases like Parkinson’s disease. They can serve as a tool to understand the biochemistry of neurological disorders and the development of therapeutic agents .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, such compounds are valuable for developing chromatographic methods and spectroscopic analysis techniques. They can be used as standards or to calibrate instruments for precise measurements .
Synthetic Chemistry: Building Blocks for Complex Molecules
Finally, in synthetic chemistry, this compound is a versatile building block. It can be used to construct complex molecules for various applications, ranging from small molecule drugs to large biomolecules .
Orientations Futures
Propriétés
IUPAC Name |
2-[(3-methylphenyl)methyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-9-3-2-4-10(7-9)8-14-11(12)5-6-13-14;/h2-7H,8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLLWKYWOZLEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



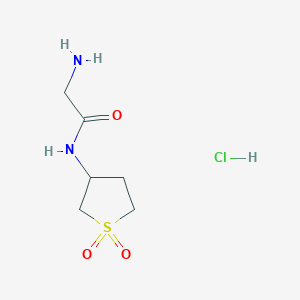
![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)

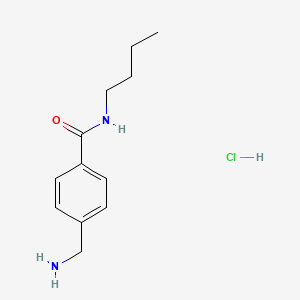
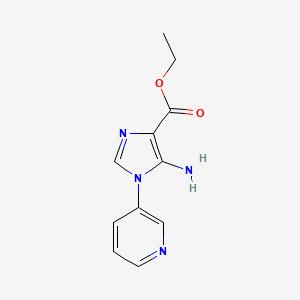
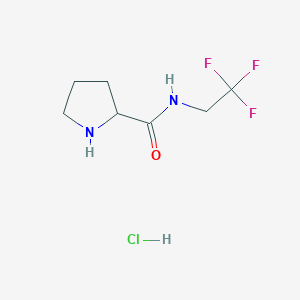

![3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride](/img/structure/B1520902.png)

![2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride](/img/structure/B1520905.png)
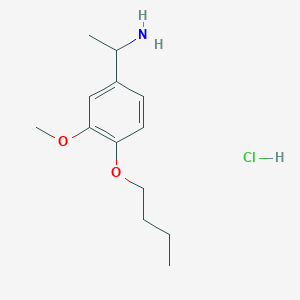
![4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1520908.png)
![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride](/img/structure/B1520910.png)
![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)